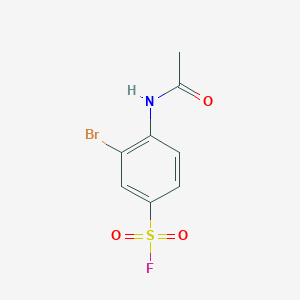
3-Bromo-4-acetamidobenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-acetamidobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H7BrFNO3S and a molecular weight of 296.11 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-acetamidobenzene-1-sulfonyl fluoride typically involves the reaction of 3-bromo-4-acetamidobenzene-1-sulfonyl chloride with a fluoride source . The reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the substitution reaction. The reaction is typically performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-acetamidobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Scientific Research Applications
3-Bromo-4-acetamidobenzene-1-sulfonyl fluoride has several applications in scientific research:
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-acetamidobenzene-1-sulfonyl fluoride involves its ability to react with nucleophiles, forming stable covalent bonds. This reactivity makes it useful in modifying biological molecules, such as proteins, by targeting specific amino acid residues. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-acetamidobenzene-1-sulfonyl chloride: This compound is a precursor in the synthesis of 3-Bromo-4-acetamidobenzene-1-sulfonyl fluoride.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Another sulfonamide derivative with similar chemical properties.
Uniqueness
This compound is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other sulfonamide and sulfonate compounds. This unique reactivity makes it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C8H7BrFNO3S |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
4-acetamido-3-bromobenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H7BrFNO3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12) |
InChI Key |
KCLXIQYCFAZQSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



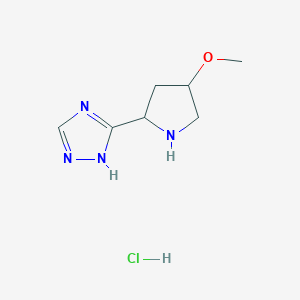
![4-([(4-Methoxyphenyl)sulfanyl]methyl)piperidine](/img/structure/B13213028.png)
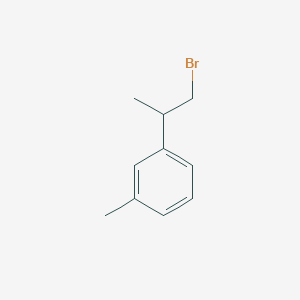
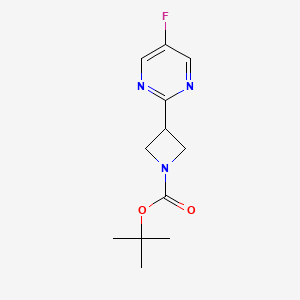


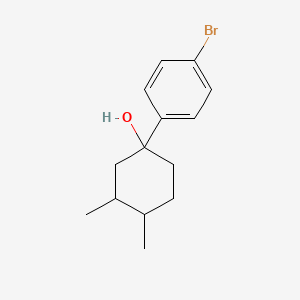
![5-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13213068.png)
![4-[(1S)-1-aminoethyl]-N-benzylbenzenesulfonamide](/img/structure/B13213073.png)
![4-Ethyl-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13213081.png)
![2-[(2,5-Dimethylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13213087.png)
![3-[1-(2,4-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13213094.png)
![6-(Propane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13213097.png)
